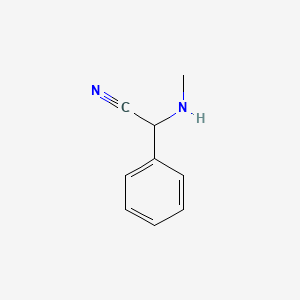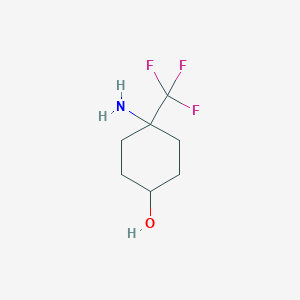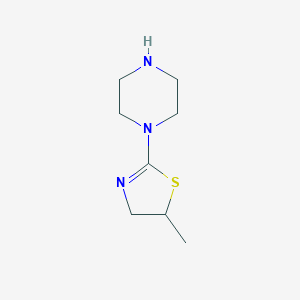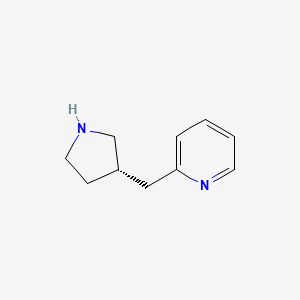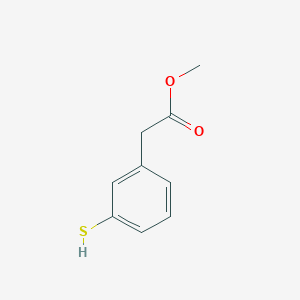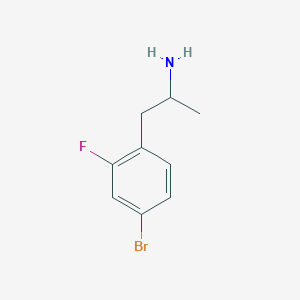
1-(4-Bromo-2-fluorophenyl)propan-2-amine
Descripción general
Descripción
1-(4-Bromo-2-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrFN. It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine typically involves the halogenation of phenylpropanamine derivatives. One common method includes the bromination and fluorination of the phenyl ring, followed by amination. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity. The final product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro or nitrile group.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylpropanamine derivative.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Dehalogenated phenylpropanamine.
Substitution: Hydroxyl or alkyl-substituted phenylpropanamine.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may modulate neurotransmitter levels by inhibiting or activating specific pathways, thereby exerting its effects .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)propan-2-amine: Lacks the bromine atom, resulting in different chemical properties and biological activities.
1-(4-Bromo-2-chlorophenyl)propan-2-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and application.
1-(4-Bromo-2-methylphenyl)propan-2-amine:
Uniqueness: 1-(4-Bromo-2-fluorophenyl)propan-2-amine is unique due to the combined presence of bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for specific applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOISTFVHLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321262.png)
![(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B3321265.png)

![2-azabicyclo[3.1.0]hexane-1-carboxylic Acid](/img/structure/B3321268.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)
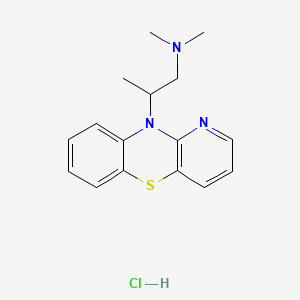
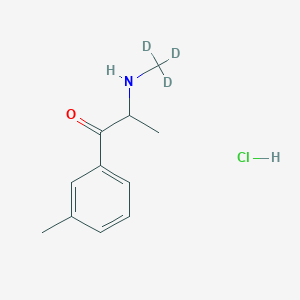
![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
